molecular formula C16H15N3O4 B2997153 methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 685107-05-5

methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Cat. No.: B2997153
CAS No.: 685107-05-5
M. Wt: 313.313
InChI Key: ACVUIQZLVRLTJJ-UHFFFAOYSA-N
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Description

Methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate is a heterocyclic organic compound featuring a benzimidazole core fused with a substituted pyridine ring and an acetoxy group. Its structural complexity arises from the conjugation of aromatic and hydrogen-bonding motifs, which may confer unique physicochemical properties.

Properties

IUPAC Name

methyl 2-[1-(1H-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxopyridin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-15(21)8-10-13(20)6-7-19(16(10)22)9-14-17-11-4-2-3-5-12(11)18-14/h2-7,20H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVUIQZLVRLTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate (CAS Number: 685107-05-5) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

  • Chemical Formula : C16H15N3O4
  • Molecular Weight : 313.31 g/mol
  • Purity : >90%

Antimicrobial Activity

Research indicates that compounds with a benzimidazole core exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of benzimidazole possess broad-spectrum antimicrobial activity due to their ability to inhibit DNA synthesis in bacteria .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116). The presence of the benzimidazole moiety enhances the interaction with biological receptors, potentially leading to increased anticancer efficacy .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzimidazole indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising application in developing new antimicrobial agents .

Case Study 2: Cytotoxic Activity

In a comparative study assessing the cytotoxicity of several benzimidazole derivatives, this compound showed an IC50 value of 25 µM against MCF-7 cells after 48 hours of treatment. This positions it as a potential lead compound for further development in cancer therapy .

Research Findings

Activity Tested Cell Lines IC50/ MIC Reference
AntimicrobialS. aureus32 µg/mL
AntimicrobialE. coli32 µg/mL
AnticancerMCF-725 µM
AnticancerHCT116Not specified
Anti-inflammatoryCytokine productionInhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Substituted-Phenyl-1,2,4-Oxadiazol-5-yl Derivatives Analogue: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., compound 7a-c from ) Structural Differences:

  • Replaces the benzimidazole-pyridine core with a benzo[b][1,4]oxazinone-pyrimidine system.
  • Incorporates a 1,2,4-oxadiazole moiety instead of the acetoxy group.

Benzimidazole-Based Kinase Inhibitors Analogue: Derivatives with benzimidazole linked to pyridone or quinoline scaffolds. Functional Comparison:

  • The acetoxy group in the target compound could influence solubility and metabolic stability relative to methyl or ethyl ester variants.

Research Findings and Challenges

  • Synthesis : The target compound’s synthesis is likely challenging due to steric hindrance from the benzimidazole-pyridine junction and the need for precise regioselective functionalization. In contrast, oxadiazole derivatives () benefit from modular coupling reactions under mild conditions .

Q & A

Basic: What are the established synthetic routes for methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols, including coupling reactions, esterification, and cyclization. For example, a reflux method using chloromethane and acetic acid derivatives under controlled pH conditions (e.g., ammonium acetate buffer at pH 6.5) is common . Key optimization parameters include:

  • Temperature control : Prolonged reflux (~4 hours) ensures completion (monitored via TLC).
  • Solvent selection : Methanol or ethanol is preferred for recrystallization to improve purity .
  • Catalyst use : Acidic or basic catalysts (e.g., acetic acid) enhance reaction rates .

Basic: How is structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., benzimidazole protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm) .
    • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 418 for analogous compounds) confirm molecular weight .
  • X-ray crystallography : Resolves bond lengths and angles, critical for confirming tautomeric forms (e.g., keto-enol equilibria in the pyridinyl moiety) .

Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?

Answer:

  • Antimicrobial testing : Agar diffusion or microdilution assays against S. aureus or E. coli (MIC values <50 µg/mL suggest potency) .
  • Anti-inflammatory screening : COX-2 inhibition assays (IC₅₀ calculations) or TNF-α suppression in macrophage models .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions.
  • Solvent effects : Use molecular dynamics simulations with explicit solvent models to account for hydration .
  • Experimental validation : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Advanced: What strategies improve yield and purity in large-scale synthesis?

Answer:

  • Process intensification : Membrane separation technologies (e.g., nanofiltration) reduce byproduct contamination .
  • DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) via response surface methodology .
  • Quality control : HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Advanced: How do substituents on the benzimidazole ring influence solubility and pharmacokinetic properties?

Answer:

  • Hydrophobic groups (e.g., methyl): Increase logP but reduce aqueous solubility.
  • Polar groups (e.g., hydroxyl): Enhance solubility but may lower membrane permeability.
  • In silico modeling : Use QSPR models to predict ADME profiles .

Advanced: What methodologies address stability challenges under physiological conditions?

Answer:

  • Degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to identify labile bonds .
  • Stabilization approaches : Prodrug design (e.g., ester prodrugs) or formulation with cyclodextrins .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Omics integration : Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.
  • Kinase profiling : Use kinase inhibitor beads (KIBs) to map target engagement .
  • Animal models : Zebrafish or murine inflammation models for in vivo validation .

Advanced: What analytical techniques are critical for detecting impurities in synthesized batches?

Answer:

  • LC-MS/MS : Quantifies trace impurities (LOQ <0.1%).
  • Residual solvent analysis : GC-MS with headspace sampling (meets ICH Q3C guidelines) .

Advanced: How can computational tools guide the design of derivatives with enhanced selectivity?

Answer:

  • Pharmacophore modeling : Align structural features with known active compounds.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications .

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